Cas no 7109-27-5 (Benzene,1,1',1''-(1-ethenyl-2-ylidene)tris[4-methoxy-)

Benzene,1,1',1''-(1-ethenyl-2-ylidene)tris[4-methoxy- structure
7109-27-5 structure
Product Name:Benzene,1,1',1''-(1-ethenyl-2-ylidene)tris[4-methoxy-
CAS No:7109-27-5
MF:C23H22O3
MW:346.418986797333
CID:575748
PubChem ID:81543
Update Time:2025-04-19

Benzene,1,1',1''-(1-ethenyl-2-ylidene)tris[4-methoxy- Chemical and Physical Properties

Names and Identifiers

    • 1-[1,2-bis(4-methoxyphenyl)ethenyl]-4-methoxybenzene
    • 4,4',4''-(1-vinyl-2-ylidene)trianisole
    • -(ethene-1,1,2-triyl)tris(methoxybenzene)
    • 1,1',1''-(1,2,2-Ethenetriyl)tris(4-methoxybenzene)
    • 1,1,2-Tris(4-methoxyphenyl)ethene
    • 1,1,2-tris(4-methoxyphenyl)ethylene
    • 1,1,2-tris(p-methoxyphenyl)ethylene
    • 1,2,2-tris(p-methoxyphenyl)ethene
    • 4,4',4&quot
    • 4,4',4''-(ethene-1,1,2-triyl)tris(methoxybenzene)
    • Einecs 230-413-3
    • tris(p-methoxyphenyl)ethylene
    • MLS000533478
    • HMS3312M06
    • NCGC00245615-01
    • CHEMBL1598215
    • NSC 36377
    • 1,1',1''-(1,1,2-ethenetriyl)tris(4-methoxybenzene)
    • SCHEMBL9839256
    • DMGVRXGFVGFXGC-UHFFFAOYSA-N
    • SMR000140915
    • 7109-27-5
    • NS00037150
    • 1-[1,2-bis(4-methoxyphenyl)vinyl]-4-methoxybenzene
    • DTXSID80221312
    • 1,1,2-Tris(4-methoxyphenyl) ethene
    • NSC36377
    • NSC-36377
    • Oprea1_036523
    • HMS2167P10
    • AKOS003304059
    • Benzene,1,1',1''-(1-ethenyl-2-ylidene)tris[4-methoxy-
    • Inchi: 1S/C23H22O3/c1-24-20-10-4-17(5-11-20)16-23(18-6-12-21(25-2)13-7-18)19-8-14-22(26-3)15-9-19/h4-16H,1-3H3
    • InChI Key: DMGVRXGFVGFXGC-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)/C(=C\C1C=CC(=CC=1)OC)/C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 346.15696
  • Monoisotopic Mass: 346.15689456g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • PSA: 27.69
  • LogP: 5.30130
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